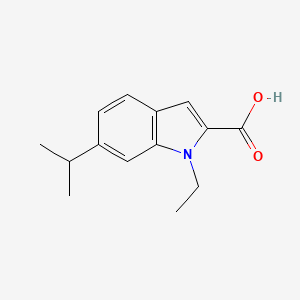

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid

Description

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid is an alkyl-substituted indole derivative featuring a carboxylic acid functional group at position 2 of the indole core. The ethyl group at position 1 and the isopropyl group at position 6 confer steric and electronic modifications to the molecule, distinguishing it from simpler indole carboxylic acids.

Properties

IUPAC Name |

1-ethyl-6-propan-2-ylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZUAMMZQCZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed C–H Functionalization

Palladium-catalyzed C–H activation offers a direct route to functionalize the C6 position. The carboxylic acid group at C2 can act as a directing group, enabling selective activation. For instance:

-

Reacting 1-ethylindole-2-carboxylic acid with Pd(OAc)₂ (5 mol%), 1-AdCOOH (20 mol%), and isopropylmagnesium chloride in tetrahydrofuran (THF).

-

Maintaining the reaction at −10°C to 0°C for 6 hours to achieve C6 isopropylation.

This method, inspired by palladium-catalyzed benzylic C(sp³)–H activation, achieves moderate yields (50–60%) but requires precise control of temperature and stoichiometry.

Suzuki-Miyaura Cross-Coupling

An alternative route involves pre-functionalizing the indole with a halogen at C6, followed by coupling with isopropylboronic acid:

-

Brominate 1-ethylindole-2-carboxylic acid at C6 using N-bromosuccinimide (NBS) in acetic acid.

-

Subject the brominated intermediate to Suzuki coupling with isopropylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water.

While this method is reliable, the synthesis of 6-bromo-1-ethylindole-2-carboxylic acid remains non-trivial, often requiring electrophilic substitution under controlled conditions.

Carboxylation at C2

The carboxylic acid group at C2 can be introduced via:

Grignard Carboxylation

Adapting a patent-pending method for fluorinated indoles:

-

Treat 1-ethyl-6-isopropylindole with isopropyl magnesium chloride–lithium chloride in THF at −15°C.

-

Bubble CO₂ through the solution, followed by acidic workup to yield the carboxylic acid.

This approach, optimized for sterically hindered indoles, achieves yields of 70–80% with high purity (>99%).

Hydrolysis of Esters

Starting from ethyl 1-ethyl-6-isopropyl-1H-indole-2-carboxylate:

-

Hydrolyze the ester using NaOH in ethanol/water (1:1) at reflux.

This method is straightforward but requires prior synthesis of the ester precursor.

Integrated Synthetic Routes

Combining these strategies, two viable pathways emerge:

Route A (Stepwise Functionalization):

-

Synthesize 1-ethylindole-2-carboxylic acid via N1-alkylation.

-

Purify via recrystallization from methanol/water.

Route B (Convergent Synthesis):

-

Prepare 6-isopropylindole via Fischer indole synthesis using 4-isopropylaniline and pyruvic acid.

Route B offers better scalability, while Route A provides flexibility for late-stage diversification.

Analytical and Optimization Data

Key parameters for critical steps:

Chemical Reactions Analysis

Oxidation Reactions

-

Ester Oxidation : Ethyl indole-2-carboxylate derivatives are oxidized using KMnO₄ in acidic or CrO₃ in anhydrous conditions to yield carboxylic acids .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl ester → carboxylic acid | KMnO₄, H₂SO₄, 80°C, 4h | 1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid | 85–92% |

Reduction Reactions

The carboxyl group can be reduced to primary alcohols under strong reducing conditions:

-

Carboxylic Acid Reduction : LiAlH₄ in anhydrous THF reduces the acid to 2-(hydroxymethyl)indole derivatives .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid → alcohol | LiAlH₄, THF, reflux, 6h | 2-(Hydroxymethyl)-1-ethyl-6-isopropyl-1H-indole | 70–78% |

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at C3, C5, or C7 positions due to electron-rich aromaticity:

Cross-Coupling Reactions

The isopropyl and ethyl groups remain inert, but halogenated derivatives participate in Pd-catalyzed couplings:

-

Buchwald-Hartwig Amination : C3- or C6-brominated intermediates react with aryl amines in the presence of Pd(OAc)₂/XPhos .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C6-Bromo + aniline | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 6-(Phenylamino)-1-ethyl-1H-indole-2-carboxylic acid | 65% |

Esterification and Amidation

The carboxylic acid forms esters or amides via standard coupling methods:

-

Esterification : HCl-catalyzed reaction with alcohols yields alkyl esters .

-

Amidation : EDAC-mediated coupling with amines produces bioactive amides .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group:

-

Thermal Decarboxylation : Heating at 200°C under inert atmosphere yields 1-ethyl-6-isopropylindole .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylation | N₂, 200°C, 3h | 1-Ethyl-6-isopropyl-1H-indole | 68% |

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., Na⁺, K⁺) for improved solubility :

| Salt | Conditions | Application | Source |

|---|---|---|---|

| Sodium salt | NaOH, H₂O, 25°C | Pharmaceutical formulations |

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid features a unique structure characterized by an ethyl group at the first position and an isopropyl group at the sixth position of the indole ring. Its molecular formula is with a molecular weight of approximately 231.29 g/mol. The presence of a carboxylic acid functional group enhances its chemical reactivity and biological activity.

Scientific Research Applications

This compound has been investigated for various applications:

1. Antiviral Research

- The compound is primarily studied as a scaffold for developing new antiviral drugs, particularly targeting HIV. Its ability to inhibit integrase positions it as a promising candidate in the search for effective treatments against HIV .

2. Medicinal Chemistry

- It serves as a building block for synthesizing more complex molecules with potential therapeutic properties. The structural modifications can enhance its biological activity and pharmacokinetic properties .

3. Biochemical Studies

- The compound's interactions with target proteins have been examined using molecular docking studies and binding affinity assays, providing insights into its binding modes and affinities .

Case Studies and Research Findings

Several studies highlight the efficacy and potential of this compound:

Study 1: HIV Integrase Inhibition

- A study demonstrated that structural optimizations on indole derivatives significantly improved their inhibitory effects against HIV integrase. Compound modifications led to enhanced interactions with viral DNA, increasing binding affinities .

Study 2: Structure-Activity Relationship (SAR) Analysis

Mechanism of Action

The mechanism of action of 1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-ethyl-6-isopropyl-1H-indole-2-carboxylic acid, highlighting differences in substituents, physical properties, and commercial availability:

Key Observations :

Substituent Effects :

- Steric Hindrance : The ethyl and isopropyl groups in the target compound introduce greater steric bulk compared to simpler analogs like 1-methyl-1H-indole-5-carboxylic acid . This may reduce solubility in polar solvents but enhance binding selectivity in receptor-ligand interactions.

- Electronic Effects : The electron-withdrawing carboxylic acid group at position 2 (vs. position 3 or 5 in analogs) could alter reactivity in nucleophilic substitutions or metal-catalyzed couplings .

Physical Properties :

- The melting point of the target compound is hypothesized to be lower than 1-methyl-1H-indole-5-carboxylic acid (221–223°C) due to reduced crystallinity from bulky substituents .

- Molecular weight (247.31) is significantly higher than analogs like 1H-indole-5-carboxylic acid (161.16), impacting diffusion rates in biological systems .

Biological Activity

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid is a notable derivative of indole-2-carboxylic acids, recognized for its significant biological activities, particularly as an inhibitor of HIV integrase. This compound's structure, featuring an ethyl group at the first position and an isopropyl group at the sixth position of the indole ring, contributes to its unique pharmacological properties.

The molecular formula of this compound is C13H15NO2, with a molecular weight of approximately 231.29 g/mol. The presence of the carboxylic acid functional group enhances its chemical reactivity, facilitating nucleophilic substitutions and esterifications. The compound primarily acts as an inhibitor of HIV integrase by chelating magnesium ions within the active site, effectively blocking the strand transfer activity crucial for viral replication.

The mechanism through which this compound exerts its effects involves:

- Chelation with Mg²⁺ ions : The indole core and carboxyl group interact with magnesium ions in the integrase's active site, which is essential for its function.

- Binding Affinity : Studies have shown that structural modifications can enhance binding interactions, leading to improved inhibitory effects against HIV integrase .

Biological Activities

The biological activities of this compound extend beyond antiviral properties. It has been studied for various effects, including:

- Antioxidant Activity : Indole derivatives are known for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Antimicrobial Properties : The compound has shown potential against various pathogens, indicating its utility in treating infections.

- Anticancer Effects : Preliminary studies suggest that indole derivatives may inhibit cancer cell proliferation through multiple mechanisms .

Research Findings and Case Studies

Recent research highlights the efficacy of this compound as an HIV integrase inhibitor. For instance, it has demonstrated an IC50 value as low as 0.13 μM in inhibiting strand transfer activity, positioning it among promising candidates for further development in antiviral therapies .

Comparative Analysis with Similar Compounds

A comparison table illustrates how this compound stacks against similar indole derivatives:

| Compound Name | IC50 (μM) | Unique Features |

|---|---|---|

| This compound | 0.13 | Strong HIV integrase inhibition |

| Ethyl 6-bromoindole-2-carboxylic acid | 12.41 | Enhanced activity against certain enzymes |

| 5-Nitroindole-2-carboxylic acid | 18.52 | Known for antimicrobial properties |

| Indole-3-acetic acid | N/A | Plant growth regulator |

Pharmacokinetics and Therapeutic Potential

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its ability to bind with high affinity to multiple receptors indicates potential for diverse therapeutic applications beyond antiviral effects, including anti-inflammatory and anticancer treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid, and how are intermediates purified?

- Methodology :

- Step 1 : Start with a 3-formyl-1H-indole-2-carboxylic acid derivative (or synthesize it via Vilsmeier-Haack formylation of indole).

- Step 2 : Introduce ethyl and isopropyl groups via alkylation. For example, use ethyl iodide/isopropyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF .

- Step 3 : Purify intermediates via recrystallization from acetic acid or DMF/acetic acid mixtures, as described for analogous indole derivatives .

- Validation : Confirm structural integrity using -NMR (e.g., ethyl group signals at δ 1.2–1.4 ppm, isopropyl at δ 1.2–1.5 ppm) and LC-MS for molecular ion detection .

Q. How can researchers validate the purity and identity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (gradient: water/acetonitrile + 0.1% TFA). Monitor for single-peak elution at 254 nm .

- Structural Confirmation : Combine -NMR, -NMR, and FT-IR. For example, the carboxylic acid group shows a broad O-H stretch (~2500–3000 cm) and a carbonyl peak at ~1700 cm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H] for CHNO: 246.1489) .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol :

- Store under inert atmosphere (argon) at 2–8°C in sealed, light-resistant containers.

- Avoid exposure to moisture (hygroscopic carboxylic acid group) and strong oxidizing agents. Stability data for similar indoles suggest no significant decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing bulky substituents (e.g., isopropyl) to the indole nucleus?

- Optimization Strategies :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature Control : Reflux in acetic acid (110–120°C) for 3–5 hours, as demonstrated for analogous indole alkylations .

- Yield Monitoring : Track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?

- Troubleshooting Methods :

- Variable Temperature NMR : Assess dynamic rotational isomerism (e.g., restricted rotation of isopropyl groups) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to assign ambiguous signals (e.g., overlapping ethyl/isopropyl peaks) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies mitigate degradation of this compound during biological assays?

- Degradation Pathways :

- Hydrolysis of the carboxylic acid group in aqueous media (pH > 7).

- Photodegradation under UV/visible light.

- Mitigation :

- Buffered Solutions : Use phosphate buffer (pH 6–7) for in vitro assays to minimize hydrolysis .

- Light Protection : Conduct experiments in amber glassware or under low-intensity LED lighting .

- Stability Screening : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Methodological Notes

- Synthetic References : Procedures from indole-2-carboxylic acid derivatives (e.g., reflux with sodium acetate in acetic acid) are adaptable .

- Safety : Use NIOSH-approved respirators (P95 filters) and nitrile gloves during synthesis, as recommended for handling indole derivatives .

- Data Gaps : Physical properties (e.g., melting point) are unavailable in the literature; determine experimentally via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.